molecular formula C22H21N5O B10917779 1-ethyl-3-methyl-6-(4-methylphenyl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3-methyl-6-(4-methylphenyl)-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917779
M. Wt: 371.4 g/mol
InChI Key: QHRBBOOKQBZMGC-UHFFFAOYSA-N
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Description

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(3-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(4-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: The uniqueness of 1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-N~4~-(2-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the 2-pyridyl group, in particular, may confer distinct reactivity and interaction profiles compared to other similar compounds.

Properties

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

1-ethyl-3-methyl-6-(4-methylphenyl)-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21N5O/c1-4-27-21-20(15(3)26-27)17(22(28)25-19-7-5-6-12-23-19)13-18(24-21)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,25,28)

InChI Key

QHRBBOOKQBZMGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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